Aβ(1-6) Eliminates T-Cell Activation While Aβ1-42 Elicits 3–4-Fold Increase in Aβ-Reactive T-Cells
In a direct head-to-head comparison, CAD106 (Aβ1-6 conjugated to Qβ VLP) elicited only background levels of interferon-γ-secreting T-cells upon in vitro restimulation with Aβ1-40 or Aβ6-20, identical to unimmunized controls. In contrast, immunization with full-length Aβ1-42 in Freund's adjuvant resulted in a threefold to fourfold increase in Aβ-reactive T-cell spots under identical conditions [1]. This differential T-cell activation profile directly underpins the clinical safety advantage of Aβ(1-6)-based vaccines.
| Evidence Dimension | Aβ-specific T-cell activation (IFN-γ ELISPOT spot count) |
|---|---|
| Target Compound Data | Background levels (not significantly different from unimmunized control) |
| Comparator Or Baseline | Aβ1-42 / Freund's adjuvant: 3- to 4-fold increase over background |
| Quantified Difference | ≥3-fold reduction; CAD106 remains at background vs. 3–4× increase for Aβ1-42 |
| Conditions | Wild-type mice; 3 immunizations; spleen cells restimulated with Aβ1-40 or Aβ6-20 peptides; IFN-γ ELISPOT assay |
Why This Matters
Absence of T-cell activation is the critical safety differentiator that allowed Aβ(1-6)-based vaccines (CAD106) to advance to Phase II clinical trials without meningoencephalitis, whereas full-length Aβ vaccines (AN1792) caused severe T-cell-mediated adverse events.
- [1] Wiessner C, Wiederhold KH, Tissot AC, et al. The Second-Generation Active Aβ Immunotherapy CAD106 Reduces Amyloid Accumulation in APP Transgenic Mice While Minimizing Potential Side Effects. Journal of Neuroscience. 2011;31(25):9323-9331. doi:10.1523/JNEUROSCI.0293-11.2011 View Source
